7a-Methoxytetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one
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Overview
Description
7a-Methoxytetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one: is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that includes a pyrrolo and oxazol moiety, making it a versatile scaffold for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7a-Methoxytetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the oxazol ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 7a-Methoxytetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it into more reduced forms using agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 7a-Methoxytetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in modulating biological pathways and interacting with specific proteins, making it a candidate for further investigation in drug development .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to act as enzyme inhibitors, receptor modulators, and other pharmacologically relevant activities .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals .
Mechanism of Action
The mechanism of action of 7a-Methoxytetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
- 3-(1,1-Dimethylethyl)-7a-ethenyltetrahydro-1-hydroxy-3H,5H-pyrrolo[1,2-c]oxazol-5-one
- (3R,7aR)-3-(tert-Butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one
Comparison: Compared to similar compounds, 7a-Methoxytetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one stands out due to its methoxy group, which can influence its chemical reactivity and biological activity. This unique feature allows for distinct interactions with molecular targets and can lead to different pharmacological profiles .
Properties
CAS No. |
188015-41-0 |
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Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
7a-methoxy-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-3-one |
InChI |
InChI=1S/C7H11NO3/c1-10-7-3-2-4-8(7)6(9)11-5-7/h2-5H2,1H3 |
InChI Key |
XVBPPWDTLFZJNC-UHFFFAOYSA-N |
Canonical SMILES |
COC12CCCN1C(=O)OC2 |
Origin of Product |
United States |
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